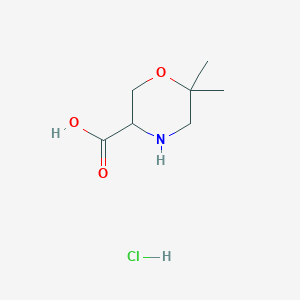

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Übersicht

Beschreibung

This compound is a white crystalline powder that is soluble in water and has a molecular weight of 195.64 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride typically involves the reaction of 6,6-Dimethyl-morpholine-3-carboxylic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to optimize efficiency and output. The use of advanced purification methods, such as crystallization and filtration, ensures the high quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens or alkylating agents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

-

Synthesis of Peptidomimetics :

- The compound is utilized in synthesizing peptidomimetics, which mimic peptide structures and functions essential for drug development. This application is crucial for designing inhibitors that effectively interact with biological targets.

-

Cyclic Depsipeptides :

- It serves as a building block for cyclic depsipeptides, which have demonstrated potential as therapeutic agents due to their unique biological activities, including antimicrobial and anticancer properties.

-

Chiral Auxiliary in Asymmetric Synthesis :

- The compound acts as a chiral auxiliary, facilitating asymmetric synthesis processes critical in developing enantiomerically pure pharmaceuticals.

Biochemical Research

- The compound has been employed in studies to explore interaction mechanisms with various biological targets. Understanding these interactions is vital for optimizing its use in medicinal chemistry and pharmacology .

Polymer Synthesis

- 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is also utilized in synthesizing functional polymers that exhibit enhanced properties for drug delivery applications. Research has outlined synthetic pathways leading to polymers with improved solubility and bioavailability .

Case Study 1: Interaction with SARS-CoV-2 Protease

A study investigated the interaction between this compound and the SARS-CoV-2 protease using computational methods such as Gaussian accelerated molecular dynamics. The findings provided structural insights into how this compound could inhibit viral activity, highlighting its potential as a therapeutic candidate against COVID-19 .

Case Study 2: Development of Functional Polymers

Research demonstrated the use of this compound in synthesizing functional polymers that exhibit enhanced properties for drug delivery applications. The study outlined various synthetic pathways leading to polymers with improved solubility and bioavailability .

Research indicates that this compound exhibits several notable biological activities:

Wirkmechanismus

The mechanism of action of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the cellular level. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid: Another derivative with similar structural features but different functional groups.

2,6-Dimethylmorpholine: A related compound with variations in the substitution pattern on the morpholine ring.

Uniqueness

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which imparts distinct chemical and physical properties. These features make it particularly valuable in certain synthetic and research applications .

Biologische Aktivität

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride (DMMCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction mechanisms, and relevant studies.

Chemical Structure and Properties

DMMCA has the molecular formula and a molecular weight of 195.64 g/mol. The compound is characterized by a morpholine ring with two methyl groups at the 6-position and a carboxylic acid functional group at the 3-position. This unique configuration enhances its chemical reactivity and biological activity compared to similar compounds.

Synthesis Methods

DMMCA can be synthesized using various methods, including:

- Base Hydrolysis : The compound is produced by hydrolyzing its methyl ester derivative in an alkaline medium, followed by acidification.

- Enantiomeric Separation : Both enantiomers of DMMCA can be synthesized, which may exhibit different biological activities due to their stereochemistry.

Research indicates that DMMCA exhibits notable biological activities, primarily through its interactions with various biological targets:

- Neurotransmitter Modulation : DMMCA has been shown to influence neurotransmitter systems, particularly dopamine receptors, suggesting potential applications in neuropharmacology.

- Antimicrobial Properties : Preliminary studies indicate that DMMCA may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Studies and Research Findings

Several studies have explored the biological activity of DMMCA:

-

In Vitro Studies : In vitro assays have demonstrated that DMMCA can modulate cell signaling pathways involved in inflammation and apoptosis. For instance, it has been shown to reduce pro-inflammatory cytokine production in macrophages .

Study Findings Study A Reduced TNF-alpha levels in macrophages by 30% Study B Induced apoptosis in cancer cell lines with IC50 values ranging from 10-20 µM - Pharmacological Applications : Due to its structural features, DMMCA is being investigated as a potential lead compound for developing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Comparative Analysis with Similar Compounds

DMMCA shares structural similarities with other morpholine derivatives. Below is a comparison table highlighting key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5,6-Dimethylmorpholine-3-carboxylic acid hydrochloride | 121553404 | Exhibits different biological activities |

| (S)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride | 1313277-22-3 | Enantiomer with distinct properties |

| Morpholine-3-carboxylic acid | 10425-86-0 | Lacks methyl substituents; different reactivity |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride in purity and structural identity?

- Methodology :

- HPLC : Use a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase combining phosphate buffer (e.g., 0.03 mol·L⁻¹ KH₂PO₄) and methanol in a 70:30 ratio. UV detection at 207 nm ensures sensitivity for quantification .

- Validation : Validate linearity (e.g., 1.09–10.90 μg·mL⁻¹ range, r=0.9999), accuracy (recovery rates 99.67–100.1%), and precision (RSD <1.5%) using spiked samples .

- ATR-FTIR : Confirm functional groups (e.g., morpholine ring, carboxylic acid) by comparing spectra to reference libraries .

Q. How can researchers optimize the synthesis of this compound?

- Methodology :

- Carbodiimide Coupling : Use reagents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) with NHS for activating carboxylic acid intermediates. Monitor reaction progress via TLC or HPLC .

- Salt Formation : Precipitate the hydrochloride salt by introducing HCl gas or concentrated HCl into the reaction mixture under controlled pH (typically 3–4) .

Advanced Research Questions

Q. What strategies resolve discrepancies in stability data for this compound under varying storage conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Quantify degradation products via HPLC-MS and identify structural changes using NMR .

- Data Reconciliation : Compare degradation kinetics across conditions using Arrhenius plots. Address outliers by validating instrument calibration (e.g., column temperature, detector sensitivity) .

Q. How can researchers determine the pharmacological targets of this compound in neurological studies?

- Methodology :

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin, dopamine receptors) using radioligand displacement assays. Calculate IC₅₀ values to assess affinity .

- In Vitro Functional Assays : Use cell lines expressing target receptors (e.g., CHO cells) to measure cAMP or calcium flux changes post-treatment .

Q. What experimental design is optimal for studying the compound’s interaction with serum proteins?

- Methodology :

- Equilibrium Dialysis : Incubate the compound with human serum albumin (HSA) or α₁-acid glycoprotein (AGP) at physiological pH. Quantify free vs. bound fractions via ultrafiltration-HPLC .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to determine stoichiometry and affinity .

Eigenschaften

IUPAC Name |

6,6-dimethylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLGQALHYUKMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255098-60-2 | |

| Record name | 3-Morpholinecarboxylic acid, 6,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.